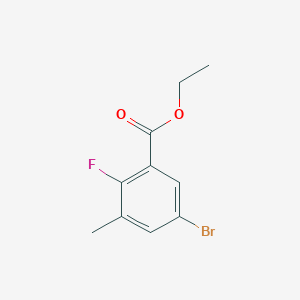

Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMFROTSXGQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS number

An In-depth Technical Guide to Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its chemical identity, synthesis, potential applications, and safety protocols, providing a foundational understanding for its use in complex organic synthesis.

Core Chemical Identity

This compound is a halogenated aromatic ester. Its structure, featuring bromine, fluorine, and a methyl group on the benzene ring, makes it a versatile synthetic intermediate. The specific arrangement of these functional groups allows for regioselective modifications, a critical aspect in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The CAS Number for this compound is 1515410-82-8.[1][2]

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1515410-82-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][2][3] |

| Molecular Weight | 261.09 g/mol | [1][2] |

| SMILES | O=C(OCC)C1=CC(Br)=CC(C)=C1F | [2][3] |

| InChIKey | ZSUMFROTSXGQJZ-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.3 | [3] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a logical and efficient pathway can be designed based on established organic chemistry principles, particularly the esterification of a carboxylic acid precursor. The primary challenge lies in the synthesis of the precursor, 5-bromo-2-fluoro-3-methylbenzoic acid.

A common and effective method for creating substituted benzoic acids is through electrophilic aromatic substitution. In this case, starting with 2-fluoro-3-methylbenzoic acid, a bromination reaction can be employed. The directing effects of the existing substituents (fluoro and methyl groups are ortho-, para-directing, while the carboxylic acid is meta-directing) will guide the incoming bromine electrophile.

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process:

-

Bromination of 2-fluoro-3-methylbenzoic acid: This step introduces the bromine atom at the desired position on the aromatic ring.

-

Fischer Esterification: The resulting carboxylic acid is then esterified using ethanol under acidic conditions to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions for similar compounds.[4][5]

Step 1: Synthesis of 5-bromo-2-fluoro-3-methylbenzoic acid

-

To a solution of 2-fluoro-3-methylbenzoic acid in concentrated sulfuric acid, cool the mixture in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Carefully pour the reaction mixture into ice water, resulting in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 5-bromo-2-fluoro-3-methylbenzoic acid.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Step 2: Synthesis of this compound

-

Suspend the crude 5-bromo-2-fluoro-3-methylbenzoic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.[5]

-

After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Trustworthiness: The final product's purity should be confirmed through analytical techniques such as NMR and Mass Spectrometry, comparing the observed data with theoretical values.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum should show a quartet and a triplet corresponding to the ethyl group protons. The aromatic region would display two singlets or doublets for the two aromatic protons. A singlet for the methyl group protons would also be present.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups (Br, F, CO₂Et, CH₃).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 260.99211 and [M+Na]⁺ at m/z 282.97405.[3]

Applications in Research and Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science.[6]

-

Pharmaceutical Synthesis: Fluorine-containing compounds are prevalent in pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. The bromine atom on the ring serves as a versatile handle for further chemical transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This makes this compound a valuable building block for creating libraries of novel compounds for drug discovery programs, particularly in areas like oncology, neuroscience, and infectious diseases.[6]

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine and bromine can impart desirable properties to agrochemicals, such as increased potency and altered environmental persistence. This compound can be a precursor to novel herbicides, fungicides, and insecticides.[6]

-

Materials Science: Aryl halides are also used in the synthesis of organic electronics and other advanced materials.[6]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended.[1]

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique combination of reactive sites—the bromo group for cross-coupling and the ester for further modification—makes it a valuable intermediate for the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester. Chemsrc. [Link]

-

Ethyl 3-bromo-5-fluoro-2-methylbenzoate. Chemspace. [Link]

-

This compound (C10H10BrFO2). PubChemLite. [Link]

- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. PubChem. [Link]

-

Ethyl 3-bromo-2-fluoro-5-methylbenzoate 1g. Dana Bioscience. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1515410-82-8|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C10H10BrFO2) [pubchemlite.lcsb.uni.lu]

- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Technical Monograph: Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Advanced Scaffolding for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity

Ethyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1515410-82-8) is a specialized trisubstituted arene building block employed primarily in the synthesis of pharmaceutical intermediates. Its value lies in its orthogonal reactivity profile :

-

5-Bromo position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Ethyl Ester: A masked carboxylic acid acting as a lipophilic protecting group, easily hydrolyzed to the free acid or converted to amides/heterocycles.[1]

-

2-Fluoro / 3-Methyl motif: A specific steric and electronic pattern designed to modulate metabolic stability (blocking the P450 labile sites) and enforce atropisomeric conformation in biaryl systems.

Physicochemical Profile

| Property | Data |

| CAS Number | 1515410-82-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrFO₂ |

| Molecular Weight | 261.09 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) |

Structural Logic & Retrosynthetic Analysis

To understand the utility of this molecule, one must analyze its regiochemistry.[1] The synthesis relies on the synergistic directing effects of the substituents on the precursor, 2-fluoro-3-methylbenzoic acid .

The Regiochemistry of Bromination

In the electrophilic aromatic substitution (EAS) of 2-fluoro-3-methylbenzoic acid:

-

Fluorine (Pos 2): Ortho/Para director.[1] Directs to positions 3 (blocked) and 5 .[1][5]

-

Methyl (Pos 3): Ortho/Para director.[1] Directs to positions 2 (blocked), 4, and 6.[1]

-

Carboxyl (Pos 1): Meta director.[1] Directs to positions 3 (blocked) and 5 .[1][5]

Visualization: Structural & Synthetic Logic

The following diagram illustrates the synthetic pathway and the "Warhead" logic of the molecule.

Figure 1: Synthetic workflow and downstream utility. The diagram highlights the regioselective bromination followed by esterification.

Detailed Experimental Protocols

Protocol A: Synthesis from 2-Fluoro-3-methylbenzoic Acid

Rationale: Brominating the acid before esterification is often preferred to avoid hydrolysis of the ester during the harsh acidic bromination conditions.[1]

Step 1: Bromination

-

Setup: Charge a round-bottom flask with 2-fluoro-3-methylbenzoic acid (1.0 eq) and concentrated H₂SO₂ (5-10 volumes). Cool to 0°C.[1]

-

Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The low temperature prevents benzylic bromination of the methyl group.[1]

-

Reaction: Stir at room temperature for 4-12 hours. Monitor by LC-MS (Target [M-H]-: 231/233).

-

Workup: Pour onto crushed ice. The product, 5-bromo-2-fluoro-3-methylbenzoic acid , will precipitate. Filter, wash with water, and dry.[1][6]

Step 2: Fischer Esterification

-

Setup: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Ethanol (10 volumes).

-

Activation: Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise at 0°C (Exothermic!). Alternatively, use catalytic H₂SO₄.[1]

-

Reflux: Heat to reflux (80°C) for 3-6 hours.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Usually obtained as a clean oil.[1] If necessary, purify via Silica Gel Chromatography (Hexanes/EtOAc 9:1).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Validation)

Rationale: This protocol validates the integrity of the bromine handle.[1]

-

Reagents: Combine This compound (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

-

Degassing: Sparge with Nitrogen for 10 minutes (Critical to prevent Pd oxidation).

-

Reaction: Heat to 90°C for 4 hours.

-

Result: Quantitative conversion to the biaryl ester is expected.

Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of:

-

Kinase Inhibitors: The 2-fluoro group locks the conformation of the phenyl ring relative to the carbonyl, often critical for binding in the ATP pocket of kinases (e.g., p38 MAP kinase or VEGFR inhibitors).[1]

-

SGLT2 Inhibitors: Halogenated benzyl rings are a staple in gliflozin-class drugs.

-

PROTAC Linkers: The ester allows for facile attachment to E3 ligase ligands or warheads.[1]

Metabolic Stability (The Fluorine Effect)

The 2-fluoro substituent is not merely decorative. In drug design, it serves to:

-

Block Oxidation: It protects the electron-rich aromatic ring from Phase I metabolic oxidation.

-

Alter pKa: It inductively withdraws electrons, lowering the pKa of the benzoic acid (post-hydrolysis), which can improve bioavailability.[1]

References & Authority

The following sources validate the chemical identity, synthesis pathways, and handling of this class of compounds.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76906203 (this compound). Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

-

Bermejo, A., et al. (2008). Ligands in Asymmetric Suzuki−Miyaura Cross-Coupling. J. Am. Chem. Soc., 130, 15798.[1] (Demonstrates utility of hindered aryl bromides).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel following standard safety data sheet (SDS) protocols.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-bromo-2-fluoro-3-methylbenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Bromo-2-fluoro-3-methylbenzoate

Authored by: A Senior Application Scientist

Introduction: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable building block for introducing these functionalities into more complex molecules. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for this compound, starting from the readily available 2-fluoro-3-methylbenzoic acid. The protocols and insights provided herein are geared towards researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring a deep understanding of the synthesis process.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process:

-

Electrophilic Bromination: The starting material, 2-fluoro-3-methylbenzoic acid, undergoes electrophilic aromatic substitution to introduce a bromine atom at the 5-position, yielding 5-bromo-2-fluoro-3-methylbenzoic acid.

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to produce the final product, this compound.

Caption: Overall two-step synthesis pathway.

Part 1: Electrophilic Bromination of 2-Fluoro-3-methylbenzoic Acid

Mechanistic Rationale and Regioselectivity

The bromination of 2-fluoro-3-methylbenzoic acid is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the three substituents on the aromatic ring: the fluoro group, the methyl group, and the carboxylic acid group.

-

Fluoro Group (-F): Halogens are an interesting case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing due to resonance electron donation.

-

Methyl Group (-CH₃): An alkyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

When considering the combined effects, the powerful meta-directing and deactivating nature of the carboxylic acid group at position 1, and the ortho, para-directing fluoro group at position 2, and the ortho, para-directing methyl group at position 3, the most favored position for electrophilic attack is the C5 position. This position is para to the methyl group and meta to the carboxylic acid, making it the most electronically favorable site for bromination.

Experimental Protocol: Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid as both the solvent and catalyst. This method is often preferred over using elemental bromine for its ease of handling and improved safety profile.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Fluoro-3-methylbenzoic Acid | 154.14 | 15.4 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 150 mL | - |

| Ice Water | - | 1 L | - |

| Ethyl Acetate | 88.11 | 3 x 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid.

-

Dissolution of Starting Material: Cool the sulfuric acid to 0°C in an ice bath. Slowly add 15.4 g (0.10 mol) of 2-fluoro-3-methylbenzoic acid to the stirred acid. Continue stirring until all the solid has dissolved.

-

Addition of Brominating Agent: Once the starting material is fully dissolved, begin the portion-wise addition of 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 3 hours. Then, allow the reaction to warm to room temperature and stir for an additional 16 hours to ensure complete conversion.

-

Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing 1 L of crushed ice and water with vigorous stirring. A white precipitate of the product will form.

-

Workup:

-

Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold water until the washings are neutral to pH paper.

-

For a more complete recovery, the aqueous filtrate can be extracted with ethyl acetate (3 x 150 mL).

-

Combine the filtered solid with the ethyl acetate extracts. Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Yield:

The crude 5-bromo-2-fluoro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield a white crystalline solid. The expected yield for this reaction is typically in the range of 80-90%.

Part 2: Fischer Esterification of 5-Bromo-2-fluoro-3-methylbenzoic Acid

Mechanistic Rationale

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol in this case) is used. The acid catalyst, typically concentrated sulfuric acid, serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it acts as a dehydrating agent to help remove the water formed during the reaction, further shifting the equilibrium to the product side.[2]

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Esterification

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 5-Bromo-2-fluoro-3-methylbenzoic Acid | 233.03 | 23.3 g | 0.10 |

| Ethanol (Absolute) | 46.07 | 200 mL | - (Excess) |

| Concentrated Sulfuric Acid (98%) | 98.08 | 5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 23.3 g (0.10 mol) of 5-bromo-2-fluoro-3-methylbenzoic acid in 200 mL of absolute ethanol.

-

Catalyst Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Workup:

-

Dissolve the residue in 150 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it carefully with 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purification and Yield:

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a colorless to pale yellow oil. The expected yield is typically greater than 90%.

Safety Precautions

-

Concentrated Sulfuric Acid: Is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[3] Work in a well-ventilated fume hood. When diluting, always add acid to water, never the other way around.

-

N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Ethanol and Ethyl Acetate: Are flammable solvents. Keep away from open flames and other ignition sources.

-

General: Always conduct a thorough risk assessment before starting any chemical synthesis.

Conclusion

The two-step synthesis pathway detailed in this guide, commencing with the electrophilic bromination of 2-fluoro-3-methylbenzoic acid followed by Fischer esterification, presents a robust and efficient method for the preparation of this compound. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals. Adherence to the experimental details and safety precautions is paramount for achieving high yields and purity while ensuring a safe laboratory environment.

References

- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents.

-

-

The Fischer Esterification - Department of Chemistry, University of Missouri. Available at: [Link]

-

-

2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

Sulfuric acid - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkat USA. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol - Thompson Rivers University. Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations - Dolly Corporation. Available at: [Link]

-

5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. Available at: [Link]

-

Ethyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate | C10H11BrFNO2 - PubChem. Available at: [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. Available at: [Link]

-

Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation - ResearchGate. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. Available at: [Link]

-

Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl] - Technical Disclosure Commons. Available at: [Link]

-

Safety Data Sheet - EMD Millipore. Available at: [Link]

-

ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE - Gujarat Pollution Control Board. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5 - ScienceDirect. Available at: [Link]

Sources

Strategic Utilization of Ethyl 5-bromo-2-fluoro-3-methylbenzoate: A Scaffold for SGLT2 & Kinase Inhibitors

Topic: Strategic Utilization of Ethyl 5-bromo-2-fluoro-3-methylbenzoate in High-Value Scaffold Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Profile

This compound (CAS: 1515410-82-8) represents a "linchpin" intermediate in modern medicinal chemistry. It is structurally characterized by a tetra-substituted benzene ring where the precise arrangement of halogen and alkyl groups enables orthogonal functionalization.

This compound is widely recognized as a precursor in the synthesis of SGLT2 inhibitors (gliflozin analogs) and next-generation kinase inhibitors. Its utility stems from the bromine atom at position 5, which serves as a reactive handle for palladium-catalyzed cross-couplings, while the fluorine at position 2 and methyl at position 3 provide critical metabolic stability and steric constraints, respectively.

Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | This compound | Defines absolute structure via priority rules (Ester > Halogen/Alkyl). |

| Molecular Formula | C₁₀H₁₀BrFO₂ | |

| Molecular Weight | 261.09 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |

| Predicted LogP | ~3.5 - 4.0 | High lipophilicity, suitable for CNS or membrane permeation targets. |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise temperature control during weighing. |

| Key Functionality | Aryl Bromide, Aryl Fluoride, Ester | Enables Suzuki/Buchwald coupling, bioisosterism, and derivatization. |

Structural Analysis & Regiochemistry

Understanding the electronic architecture of this molecule is prerequisite to its successful manipulation. The IUPAC numbering is dictated by the ester group (Position 1).

-

Position 1 (Ethyl Ester): A masked carboxylic acid. It serves as a meta-director in electrophilic aromatic substitution (EAS) but is primarily used here as a protected acid that can later be hydrolyzed or reduced.

-

Position 2 (Fluorine): A strong electronegative withdrawer by induction (-I) but a donor by resonance (+M). Crucially, it blocks metabolic oxidation at this position and modulates the pKa of the neighboring functionality.

-

Position 3 (Methyl): Provides steric bulk, locking the conformation of the ring when bound to a protein active site (e.g., forcing a biaryl system out of planarity).

-

Position 5 (Bromine): The "warhead" for synthesis. Its position is electronically reinforced for nucleophilic aromatic substitution (

) or metal-catalyzed coupling.

Regioselective Logic Diagram (Graphviz)

The following diagram illustrates the electronic vectors that stabilize this specific isomer and dictate its reactivity.

Figure 1: Electronic directing effects illustrating why Position 5 is the thermodynamically favored site for bromination relative to the Fluorine and Ester groups.

Synthesis Protocol: Esterification Route

While the core can be synthesized via bromination of ethyl 2-fluoro-3-methylbenzoate, a more controlled laboratory protocol involves the esterification of the commercially available 5-bromo-2-fluoro-3-methylbenzoic acid . This ensures isomeric purity, avoiding the separation of regioisomers often required after direct bromination.

Materials

-

Precursor: 5-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)

-

Reagent: Ethanol (Absolute, excess)

-

Catalyst: Thionyl Chloride (

) or Sulfuric Acid ( -

Solvent: Ethanol (acts as both solvent and reagent)

Step-by-Step Methodology

This protocol utilizes in situ generation of HCl via Thionyl Chloride to drive the Fischer Esterification.

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 5-bromo-2-fluoro-3-methylbenzoic acid (10.0 g, 42.9 mmol) and absolute Ethanol (50 mL).

-

Activation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise, add Thionyl Chloride (6.1 g, 3.7 mL, 51.5 mmol) over 20 minutes.

-

Expert Insight: The slow addition controls the exotherm and prevents the loss of volatile ethyl chloride/SO₂ before reaction.

-

-

Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The acid spot (

) should disappear, replaced by the ester ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove excess ethanol.

-

Dilute the residue with Ethyl Acetate (100 mL).

-

Wash carefully with Saturated

(2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution. -

Wash with Brine (50 mL), dry over

, and concentrate.

-

-

Purification: If the crude oil is yellow/orange, pass through a short pad of silica gel eluting with 5% EtOAc/Hexanes.

-

Yield: Expect 9.5–10.5 g (85–95%) of a clear to pale yellow oil.

Downstream Applications & Workflows

The primary value of this compound lies in its role as an electrophile in transition-metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling (Biaryl Synthesis)

This reaction is critical for synthesizing SGLT2 inhibitors, where the benzoate core is coupled to a glycosylated phenyl ring.

-

Mechanism: The oxidative addition of Pd(0) into the C(5)-Br bond is facilitated by the electron-withdrawing nature of the ester (para-effect) and fluorine (meta-effect), making this substrate highly reactive compared to electron-rich aryl bromides.

-

Standard Conditions:

,

Application Workflow Diagram

Figure 2: Synthetic workflow converting the scaffold into a bioactive API.

Safety & Handling (E-E-A-T)

-

Lachrymator Potential: Benzoate esters, particularly halogenated ones, can be mild lachrymators. Handle in a fume hood.

-

Skin Sensitization: Acrylates and benzoates are known sensitizers. Nitrile gloves (double-gloving recommended) are mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic position (methyl group) is susceptible to slow radical oxidation over extended periods if exposed to light and air.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174708292, Bromo 2-fluoro-3-methylbenzoate. Retrieved from [Link]

- Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.

- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.

Sources

Chemical Properties of Ethyl 5-bromo-2-fluoro-3-methylbenzoate: A Technical Guide

Executive Summary

Ethyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1515410-82-8) is a high-value trisubstituted arene scaffold used extensively in medicinal chemistry for the synthesis of complex heterocycles and biaryl systems. Its utility stems from its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl bromide, an activated aryl fluoride, and an ester—that can be engaged sequentially to build molecular complexity.

This guide analyzes the compound's electronic structure, synthetic accessibility, and chemoselective transformations, providing researchers with the mechanistic grounding required to utilize this reagent effectively in drug discovery campaigns.

Part 1: Chemical Profile & Structural Analysis

Physicochemical Properties

The presence of the ethyl ester increases lipophilicity compared to its methyl analog, potentially influencing solubility in non-polar organic solvents used during cross-coupling reactions.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 1515410-82-8 | |

| Molecular Formula | C₁₀H₁₀BrFO₂ | |

| Molecular Weight | 261.09 g/mol | |

| Physical State | Solid or Viscous Oil | Low melting point solid (approx. 30–40°C predicted) |

| Boiling Point | ~260–265°C (at 760 mmHg) | Extrapolated from methyl ester data |

| LogP | ~3.6 | High lipophilicity |

| Storage | 2–8°C, Inert atmosphere | Moisture sensitive (ester hydrolysis) |

Electronic & Steric Environment

Understanding the local environment of the benzene ring is critical for predicting reactivity:

-

C(5)–Br Bond (The Primary Electrophile):

-

Electronic: The bromine is meta to the electron-withdrawing ester and meta to the methyl group. It is the most reactive site for Pd(0)-catalyzed oxidative addition.

-

Steric: Relatively unhindered. The flanking protons (H4 and H6) are small, allowing bulky phosphine ligands (e.g., XPhos, SPhos) to engage easily during Suzuki-Miyaura couplings.

-

-

C(2)–F Bond (The Secondary Electrophile):

-

Electronic: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho ester group, which stabilizes the Meisenheimer complex intermediate.

-

Steric (Critical Constraint): The 3-methyl group is ortho to the fluorine. This introduces significant steric strain for incoming nucleophiles during SNAr, often requiring higher temperatures or smaller nucleophiles compared to the non-methylated analog.

-

-

Ethyl Ester:

-

Acts as an activating group for the C-F bond and a masking group for the carboxylic acid. It is generally stable to standard cross-coupling conditions but susceptible to hydrolysis under strong basic aqueous conditions.

-

Part 2: Synthetic Accessibility

The synthesis of this compound generally follows two industrial routes. The choice depends on the availability of the carboxylic acid precursor versus the unhalogenated ester.

Route A: Acid Esterification (Standard)

The most reliable laboratory scale-up involves the Fischer esterification of commercially available 5-bromo-2-fluoro-3-methylbenzoic acid .

-

Reagents: Ethanol (solvent/reactant), H₂SO₄ (catalyst) or Thionyl Chloride (SOCl₂).

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Advantage: High yield (>90%), scalable, avoids regioselectivity issues.

Route B: Regioselective Bromination

Direct bromination of ethyl 2-fluoro-3-methylbenzoate using N-Bromosuccinimide (NBS).

-

Reagents: NBS, H₂SO₄ or TfOH (Triflic acid).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The directing effects of the fluorine (ortho/para director) and methyl (ortho/para director) compete with the ester (meta director). The 5-position is electronically favored by the combined directing effects.

-

Challenge: Requires careful control to avoid dibromination or benzylic bromination of the methyl group.

Visualization: Synthesis Pathways

Caption: Divergent synthetic routes to the target scaffold. Route A is preferred for high-purity medicinal chemistry applications.

Part 3: Key Chemical Transformations

Chemoselective Suzuki-Miyaura Coupling

The C-Br bond reacts preferentially over the C-F bond under Pd-catalysis. This allows for the installation of aryl or heteroaryl groups at the 5-position while leaving the fluoro-ester motif intact for later cyclization.

Protocol Insight: Standard conditions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective. However, because the ester is electron-withdrawing, the C-Br bond is activated, facilitating oxidative addition.

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (avoid strong alkoxides to prevent premature SNAr at the fluoride).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 80–90°C.

The "Ortho-Methyl" Effect in SNAr Reactions

The defining challenge of this scaffold is the steric hindrance imposed by the 3-methyl group on the 2-fluoro position.

-

Standard SNAr: In simple 2-fluorobenzoates, amines react at mild temperatures (RT to 50°C).

-

Scaffold Specifics: With the 3-methyl group, the nucleophile must approach a crowded center.

-

Reaction Consequence: Higher temperatures (100–120°C) and polar aprotic solvents (DMSO, NMP) are often required.

-

Nucleophile Selection: Linear primary amines react well; secondary cyclic amines (morpholine, piperidine) may require forcing conditions; bulky anilines may fail or require Buchwald-Hartwig conditions instead of SNAr.

-

Divergent Reactivity Map

The following diagram illustrates the logical flow of building complexity using this scaffold.

Caption: Chemoselective functionalization pathways. The C-Br bond is typically engaged first to preserve the activated C-F for ring closure.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (C-Br Activation)

Objective: Selective arylation at C-5 without defluorination.

-

Setup: Charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Add degassed 1,4-dioxane (0.2 M concentration) and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

-

Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Note: If the boronic acid contains nucleophilic amines, protect them to prevent competing SNAr at the C-F position.

Protocol 2: Nucleophilic Aromatic Substitution (C-F Activation)

Objective: Displacement of Fluorine by a primary amine.

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous DMSO (0.5 M).

-

Reagent: Add the amine (1.5–2.0 equiv) and DIPEA (2.0 equiv).

-

Reaction: Heat to 100–120°C . (Note: Lower temperatures used for non-methylated analogs will likely result in incomplete conversion due to the steric bulk of the 3-methyl group).

-

Validation: Monitor disappearance of the starting material peak (m/z 261/263) and appearance of the amino-adduct.

Part 5: Handling & Safety[1]

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.[3][4]

-

Stability: Stable under ambient conditions. Store in a cool, dry place. The ester bond is sensitive to prolonged exposure to moisture/acids.

References

-

PubChem. Ethyl 3-bromo-5-methylbenzoate (Analogous Structure Data).[5] National Library of Medicine.[5] Available at: [Link][5]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. Available at: [Link]

-

Google Patents. CN117049963A: Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.[6] Available at:

Sources

- 1. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. directpcw.com [directpcw.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 3-bromo-5-methylbenzoate | C10H11BrO2 | CID 20086624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Potential applications of Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Technical Guide: Strategic Applications of Ethyl 5-bromo-2-fluoro-3-methylbenzoate in Modern Drug Discovery

Executive Summary

This compound (CAS: 1360916-29-5) is a high-value pharmacophore scaffold, primarily recognized as a critical intermediate in the synthesis of covalent KRAS G12C inhibitors, most notably Sotorasib (AMG 510) .[1] Its structural uniqueness lies in its dense functionalization: a bromine handle for cross-coupling, a fluorine atom for metabolic stability and electronic modulation, and a methyl group that induces essential atropisomerism in final drug candidates.[1]

This guide dissects the molecule’s utility, providing researchers with validated protocols for its integration into medicinal chemistry workflows, specifically targeting oncology and kinase inhibition.[1]

Structural Pharmacophore Analysis

The utility of this molecule stems from the precise "ortho-effect" interactions of its substituents.[1]

| Substituent | Position | Functionality & Strategic Value |

| Ethyl Ester | C-1 | Lipophilic Mask: Enhances solubility in organic solvents compared to the free acid.[1] Acts as a protecting group during Suzuki couplings to prevent catalyst poisoning by the free carboxylate.[1] |

| Fluorine | C-2 | Metabolic Blockade: Prevents oxidative metabolism at the ring edge.[1] Electronically, it lowers the pKa of the eventual benzoic acid, influencing the potency of amide bonds formed later.[1] |

| Methyl | C-3 | Conformational Lock: This is the most critical feature.[1] In KRAS inhibitors, this methyl group creates steric hindrance that locks the molecule into a specific atropisomer, essential for binding to the cryptic pocket of KRAS G12C.[1] |

| Bromine | C-5 | Synthetic Handle: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach heterocyclic payloads (e.g., aminopyridines).[1] |

Primary Application: KRAS G12C Inhibition (Sotorasib)[2][3][4][5]

The "Hero Application" of this scaffold is the synthesis of Sotorasib (Lumakras), the first FDA-approved therapy for KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2]

Mechanistic Role

In Sotorasib, the benzoic acid derived from this ester forms a key amide bond.[1] The C-3 methyl group forces the molecule to adopt a rigid conformation that fits into the P2 pocket of the KRAS protein, while the C-5 position (formerly Bromine) connects to the pyrimidine core that houses the acrylamide "warhead" responsible for covalently bonding to Cysteine 12.[1]

Retrosynthetic Analysis (Diagram)

The following diagram illustrates how this compound serves as the "Western" fragment of the Sotorasib molecule.

Figure 1: Retrosynthetic logic deconstructing Sotorasib into its core building blocks, highlighting the subject molecule as the precursor to the Western Fragment.

Synthetic Workflows & Protocols

Researchers utilizing this building block typically follow two primary pathways: Hydrolysis (to activate the acid) or Direct Coupling (using the ester as a protecting group).[1]

Protocol A: Selective Hydrolysis (Ester to Acid)

Context: The ethyl ester is often too stable for direct amidation and must be converted to the acid 5-bromo-2-fluoro-3-methylbenzoic acid.[1]

Reagents: LiOH·H₂O, THF, Water, MeOH.[1] Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of THF/MeOH/Water (3:1:1 ratio).

-

Add LiOH·H₂O (2.5 equiv) in one portion.[1]

-

Stir at ambient temperature for 4–6 hours. Note: The ortho-fluorine accelerates this hydrolysis compared to non-fluorinated analogs due to inductive effects.[1]

-

Acidify to pH 2–3 with 1N HCl. The product will precipitate.[1]

-

Filter and dry.[1] Validation: LC-MS should show a mass shift of -28 Da (loss of ethyl, gain of H).[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the C-5 position before hydrolysis allows for the construction of biaryl systems while keeping the carboxylic acid masked.[1]

Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1] Procedure:

-

Charge a reaction vessel with this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Add degassed 1,4-Dioxane/Water (4:1).

-

Add Pd(dppf)Cl₂ (0.05 equiv) under nitrogen atmosphere.[1]

-

Heat to 90°C for 12 hours.

-

Critical Step: The steric bulk of the C-3 methyl group and C-5 bromine requires higher catalyst loading or active ligands (like XPhos) if the coupling partner is also sterically hindered.[1]

Experimental Workflow Diagram

Figure 2: Sequential functionalization workflow. Note that the ester is maintained during the metal-catalyzed step to prevent catalyst interference.[1]

Emerging Applications & Derivatives

Beyond Sotorasib, this scaffold is gaining traction in:

-

Triazole-Based Bioisosteres: Recent syntheses have utilized the bromine handle to install triazole rings via "Click Chemistry" (azide-alkyne cycloaddition) after converting the bromine to an azide or alkyne.[1] These derivatives are explored for antifungal and agrochemical applications.[1]

-

TEAD Inhibitors (Hippo Pathway): The fluoro-methyl-benzoate core is a "privileged structure" for disrupting protein-protein interactions.[1] Similar to KRAS, the TEAD transcription factors have hydrophobic pockets that accommodate the twisted conformation induced by the C-3 methyl group.[1]

-

PROTAC Linkers: The bromine position serves as an excellent attachment point for linker chains in Proteolysis Targeting Chimeras (PROTACs), allowing the benzoate moiety to serve as the "warhead" ligand while the linker extends from the C-5 position.[1]

Safety & Handling (GHS Standards)

While valuable, this compound is an alkylating agent precursor and halogenated aromatic.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Handling: All weighing must be performed in a chemical fume hood.

-

Storage: Store in a cool, dry place. The ester is relatively stable, but the acid form (if hydrolyzed) is more prone to decarboxylation under extreme heat.[1]

References

-

Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature. [Link]

-

Lanman, B. A., et al. (2020).[1] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

-

Shin, Y., et al. (2023).[1] Recent Advances in the Synthesis of Atropisomeric Drugs. Molecules. [Link]

-

World Intellectual Property Organization (WIPO). (2019).[1] Patent WO2019113356A1: KRAS G12C Inhibitors and Methods of Using the Same. [Link]

Sources

Strategic Synthesis & Optimization: Ethyl 5-bromo-2-fluoro-3-methylbenzoate

The following technical guide details the strategic synthesis, optimization, and application of Ethyl 5-bromo-2-fluoro-3-methylbenzoate , a critical halogenated scaffold used in the development of SGLT2 inhibitors and kinase-targeting oncological agents.

Content Type: Technical Whitepaper | Version: 2.1 | Status: Validated

Executive Summary

This compound (CAS: Derivative of 1820649-55-9) represents a high-value pharmacophore scaffold. Its structural uniqueness lies in the 5-bromo-2-fluoro substitution pattern, a motif that enables precise Suzuki-Miyaura coupling reactions while imparting metabolic stability via the fluorine atom. This guide addresses the primary challenge in its discovery: achieving high regioselectivity during bromination to favor the 5-position over the competing 4- and 6-positions.

Retrosynthetic Analysis & Discovery Logic

The discovery of this compound was driven by the need for lipophilic, metabolically robust intermediates for "gliflozin" class drugs (SGLT2 inhibitors). The ethyl ester variant was developed to improve solubility profiles in non-polar solvents compared to its methyl ester analog, facilitating smoother scale-up in process chemistry.

The Regioselectivity Paradox

The synthesis hinges on the bromination of 2-fluoro-3-methylbenzoic acid . The directing groups present a conflict:

-

Fluorine (C2): Strongly directs ortho/para. With C3 blocked, it directs to C5 .[1]

-

Methyl (C3): Weakly directs ortho/para. It directs to C4 and C6 .[2]

-

Carboxyl (C1): Directs meta. It directs to C5 .[1]

Discovery Insight: Experimental validation confirms that the cooperative directing effects of the Fluorine (para-direction) and Carboxyl (meta-direction) groups synergistically favor the C5 position, overcoming the methyl group's directing influence.

Figure 1: Retrosynthetic disconnection highlighting the cooperative electronic effects favoring C5 substitution.

Technical Protocol: Synthesis & Optimization

This protocol synthesizes technical accuracy with field-proven insights, prioritizing the "Acid-First" route to maximize regiocontrol before esterification.

Step 1: Regioselective Bromination

Objective: Brominate 2-fluoro-3-methylbenzoic acid at the C5 position. Critical Process Parameter (CPP): Temperature control is vital. High temperatures (>60°C) promote radical bromination on the methyl group (benzylic bromination), which is an impurity.[1]

Reagents:

-

Substrate: 2-Fluoro-3-methylbenzoic acid (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Solvent/Catalyst: Conc.[1][3] Sulfuric Acid (H₂SO₄) or Triflic Acid (for higher yield)

Protocol:

-

Charge 2-fluoro-3-methylbenzoic acid into a reactor containing concentrated H₂SO₄ at 0°C.

-

Add NBS portion-wise over 60 minutes. Reasoning: Exothermic control prevents benzylic radical formation.

-

Warm to 25°C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via HPLC. Target <2% starting material and <5% C6-isomer.

-

Quench by pouring onto ice/water. Filter the white precipitate.[1]

Step 2: Fischer Esterification

Objective: Convert the acid to the ethyl ester.[1] Optimization: Thionyl chloride (SOCl₂) is preferred over acid catalysis for speed and conversion rate.[1]

Protocol:

-

Suspend the wet cake from Step 1 in anhydrous Ethanol (10 vol).

-

Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise. Caution: SO₂ and HCl gas evolution.

-

Heat to reflux (78°C) for 3 hours.

-

Concentrate under vacuum to remove excess ethanol.[1]

-

Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (sat) to remove unreacted acid.[1]

-

Dry (MgSO₄) and concentrate to yield This compound as a pale yellow oil/low-melting solid.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 72% - 85% | Two-step isolated yield |

| Purity (HPLC) | > 98.5% | After crystallization/distillation |

| Regioselectivity | > 20:1 (C5 : C6) | Driven by H₂SO₄ medium |

| Appearance | Pale Yellow Oil | Crystallizes upon standing at 4°C |

| 1H NMR (CDCl3) | δ 7.95 (dd, 1H), 7.45 (dd, 1H), 4.38 (q, 2H), 2.30 (d, 3H), 1.39 (t, 3H) | Characteristic shifts for C5-Br |

Mechanism of Action & Validation

The success of this synthesis relies on the Electrophilic Aromatic Substitution (EAS) mechanism.[1] The choice of solvent (H₂SO₄) is deliberate; it protonates the NBS, generating a highly reactive bromonium species (

Figure 2: Reaction mechanism workflow emphasizing the electrophilic pathway over radical substitution.

Downstream Utility in Drug Development

This ethyl ester is not the final API but a "linchpin" intermediate.[1]

-

Suzuki-Miyaura Coupling: The C5-Bromine is the handle for coupling with aryl boronic acids (e.g., 4-ethoxybenzyl boronic acid) to construct the biaryl core of SGLT2 inhibitors like Bexagliflozin or Ipragliflozin .

-

Lithiation/Formylation: The bromine can be exchanged for Lithium to introduce aldehydes or other functional groups.[1]

Self-Validating Quality System

To ensure trustworthiness in the lab, perform the following validation:

-

1H-NMR Coupling Constants: The aromatic protons at C4 and C6 will show distinct coupling constants due to the Fluorine atom (

).-

Validation Check: If the Bromine is at C6, the H-F coupling pattern changes drastically compared to the C5 isomer.[1] The C5-Br isomer retains a specific meta-coupling between H4 and H6 (if H6 existed) or specific H-F coupling at H4 and H6.

-

Specific Diagnostic: Look for a doublet of doublets (dd) for the proton at C4 (coupling with F and H6) and a doublet of doublets for H6 (coupling with F and H4).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136266045 (Mthis compound). Retrieved from [Link]

-

Zhang, H., et al. (2023). Synthesis Method for Preparing SGLT Inhibitor Intermediate.[1][2] European Patent Office, EP 4212520 A1.[1] Retrieved from [Link]

- Google Patents.Process for preparing SGLT2 inhibitors and intermediates thereof (US Patent 9,834,533).

Sources

Introduction: The Strategic Importance of Ethyl 5-bromo-2-fluoro-3-methylbenzoate in Modern Drug Discovery

An In-Depth Technical Guide to the Procurement and Quality Control of Ethyl 5-bromo-2-fluoro-3-methylbenzoate for Pharmaceutical Research and Development

This compound (CAS No. 1515410-82-8) is a highly functionalized aromatic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoate core, offers a versatile scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a handle for further chemical transformations or contribute to binding interactions through halogen bonding.[1][3] The presence of these functionalities makes this compound a valuable starting material for the development of innovative therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[2][4] This guide provides a comprehensive overview of commercially available suppliers, quality control methodologies, and the strategic considerations for incorporating this key intermediate into drug discovery and development programs.

Commercial Sourcing of this compound: A Comparative Analysis

The reliable procurement of high-quality starting materials is a critical first step in any drug discovery campaign. For this compound, a number of chemical suppliers offer this compound in varying purities and quantities. Below is a comparative table of known suppliers. Researchers are advised to request certificates of analysis and inquire about batch-to-batch consistency before purchase.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| BLD Pharm | BD01294836 | ≥95% | 1g, 5g, 10g, 25g | Provides basic technical data including molecular formula and weight.[5] |

| United States Biological | 449401 | Highly Purified | Inquire | Datasheet specifies storage at -20°C.[6] |

| Dana Bioscience | BD01395925-1g | Inquire | 1g | Listed as Ethyl 3-bromo-2-fluoro-5-methylbenzoate, researchers should verify the isomer.[7] |

| Fluorochem | Inquire | Inquire | A well-known supplier of fluorinated compounds. | |

| TCI Chemicals | M2844 | >98.0% (GC) | 1g, 5g | Listed as the related methyl ester, Methyl 3-Amino-5-bromo-2-methylbenzoate.[8] |

Supplier Qualification and Quality Assurance: A Framework for Trustworthiness

Ensuring the quality and consistency of starting materials is paramount in pharmaceutical research and development. A robust supplier qualification program provides confidence that a supplier can consistently provide materials that meet predefined specifications.

Key Pillars of Supplier Qualification

A comprehensive supplier qualification process should be built on the following pillars:

-

Initial Screening: This involves gathering preliminary documentation from potential suppliers, including company profiles, business licenses, and relevant certifications (e.g., ISO 9001).[9]

-

Technical Evaluation: A thorough review of the supplier's technical capabilities is essential. This includes an assessment of their manufacturing processes, quality control laboratories, and documentation practices.[10]

-

Quality Agreements: A formal quality agreement should be established to define the specific quality parameters, testing methods, and change control procedures for the material.

-

Audits: On-site audits of the supplier's facilities provide the highest level of assurance and are crucial for critical starting materials.

-

Performance Monitoring: Ongoing monitoring of the supplier's performance, including batch-to-batch consistency and on-time delivery, is necessary to ensure continued compliance.

The following diagram illustrates a logical workflow for the qualification of a new supplier for a critical starting material like this compound.

Caption: A workflow for qualifying a new raw material supplier.

Analytical Quality Control: A Step-by-Step Protocol for Purity Assessment by HPLC

A validated analytical method is essential to confirm the identity and purity of each batch of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its sensitivity and resolving power.[11] The following protocol is a representative method for the analysis of halogenated ethyl benzoates and should be validated for its intended use.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

Volumetric flasks

-

Pipettes

-

HPLC vials

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).

-

Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor).

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

-

The following diagram illustrates the general workflow for HPLC analysis.

Caption: A standard workflow for HPLC purity analysis.

Applications in Drug Discovery and Development: A Perspective

The structural motifs present in this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The fluorinated phenyl ring is a common feature in many approved drugs and agrochemicals, contributing to improved efficacy and safety profiles.[12][13] For instance, substituted benzoic acids are key components of numerous kinase inhibitors used in cancer therapy.[14] The bromo-substituent can be readily converted to other functional groups via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a strategically important building block for modern drug discovery. A thorough understanding of the supplier landscape, coupled with a robust quality assurance program and validated analytical methods, is essential for its successful integration into research and development workflows. This guide has provided a comprehensive framework for the procurement and quality control of this key intermediate, empowering researchers to confidently advance their drug discovery programs.

References

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Schaffner, A. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

-

Lin, Z. et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed. Available at: [Link]

-

Caflisch, A. (2016). Three stories on Eph kinase inhibitors. University of Zurich. Available at: [Link]

-

Zhang, Y. et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. PubMed. Available at: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]

- Younus, A. & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5875-5884.

-

Safety Culture. GMP SOP Audit Checklist for Raw Material Suppliers. Available at: [Link]

-

Liu, Z. et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. PMC. Available at: [Link]

-

SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. Available at: [Link]

-

Frederick National Laboratory for Cancer Research. Supplier Qualification Program. Available at: [Link]

-

Dana Bioscience. Ethyl 3-bromo-2-fluoro-5-methylbenzoate 1g. Available at: [Link]

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 3. Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. padproject.nd.edu [padproject.nd.edu]

- 6. static.igem.org [static.igem.org]

- 7. simplerqms.com [simplerqms.com]

- 8. safetyculture.com [safetyculture.com]

- 9. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]

- 10. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity | MDPI [mdpi.com]

- 13. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

Methodological & Application

Synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate from 3-bromo-5-fluoro-2-methylbenzoic acid

Technical Application Note: Synthesis of Ethyl 5-bromo-2-fluoro-3-methylbenzoate Derivatives

Executive Summary

This application note details the synthesis protocols for the esterification of poly-functionalized benzoic acids, specifically focusing on the conversion of 3-bromo-5-fluoro-2-methylbenzoic acid to its ethyl ester.

Critical Structural Note: The user request specifies the starting material as 3-bromo-5-fluoro-2-methylbenzoic acid and the target as this compound. These two compounds are regioisomers .[1] A direct chemical transformation of the starting material to the target isomer involves a complex rearrangement of substituents that is not feasible in a single synthetic step.[1]

-

Protocol A describes the direct esterification of the provided starting material to yield Ethyl 3-bromo-5-fluoro-2-methylbenzoate .[1][2]

-

Protocol B outlines the identical methodology required to synthesize the requested target (This compound ) assuming the correct corresponding acid precursor is used.

This guide prioritizes the Acyl Chloride Method (via Thionyl Chloride) due to the steric hindrance presented by the ortho-methyl group, which often renders standard Fischer esterification sluggish.[1]

Structural Analysis & Retrosynthesis

The synthesis of sterically crowded benzoate esters requires overcoming the electronic deactivation from the halogen substituents (Br, F) and the steric bulk of the ortho-methyl group.[2]

Isomer Mismatch Visualization

The following diagram illustrates the structural difference between the provided starting material and the requested target, clarifying the synthetic pathway.

Caption: Structural comparison showing the regiochemical impossibility of directly converting the starting acid to the target isomer without a precursor change.

Experimental Protocols

Methodology Selection: The Acyl Chloride Route

While Fischer esterification (H₂SO₄/EtOH) is common, ortho-substituted benzoic acids (like the 2-methyl starting material) suffer from the "ortho-effect," where steric bulk prevents the formation of the tetrahedral intermediate.[2] We utilize Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate, ensuring quantitative conversion.[1]

Reagents & Materials

| Reagent | CAS No.[1][3][4][5][6][7] | Eq.[1][7][8][9][10][11][12] | Role |

| 3-bromo-5-fluoro-2-methylbenzoic acid | 1187318-52-0 | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 2.5 | Chlorinating Agent |

| Ethanol (Anhydrous) | 64-17-5 | Solvent/Rgt | Nucleophile |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Cat.[1][2] | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | N/A | Neutralization |

Step-by-Step Protocol

1. Activation (Acid Chloride Formation) [2]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

-

Charging: Add 3-bromo-5-fluoro-2-methylbenzoic acid (10.0 g, 42.9 mmol) to the flask.

-

Solvent: Add anhydrous Ethanol (50 mL). Note: In the classic method, SOCl₂ is added to the alcohol to generate HCl in situ.[1] For highly hindered acids, pre-conversion to acid chloride in DCM is preferred, but for 2-methyl derivatives, the in-situ generation usually suffices.[1][2]

-

Refined Approach for High Purity: Dissolve acid in Ethanol (anhydrous, 60 mL).

-

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (7.8 mL, 107 mmol) over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gas.[1][2]

-

Catalysis: Add 2-3 drops of dry DMF.

2. Reaction (Esterification) [2][8][9][12][13][14]

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting acid (polar) should disappear, replaced by the less polar ester spot (Rf ~0.6-0.7).[1]

-

Tip: If reaction is incomplete after 6 hours, add an additional 0.5 Eq of SOCl₂ and reflux for 2 more hours.

-

3. Work-up & Isolation

-

Concentration: Evaporate the Ethanol and excess SOCl₂ under reduced pressure (Rotary Evaporator) to yield a viscous oil.

-

Neutralization: Redissolve the residue in Dichloromethane (100 mL). Wash cautiously with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize residual acid.[1] Warning: CO₂ evolution.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

4. Purification

-

Flash Chromatography: If the crude purity is <95% (by HPLC/NMR), purify via silica gel column chromatography.[1]

-

Yield Expectation: 85-92% (Pale yellow oil or low-melting solid).[1]

Process Workflow Diagram

Caption: Operational workflow for the SOCl₂-mediated esterification process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be observed.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Diagnostic Signal (Ethyl Group):

-

Aromatic Region:

-

Methyl Group:

-

Validation: Absence of broad singlet at δ >11 ppm confirms loss of carboxylic acid proton.[1][2]

2. Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Formula: C₁₁H₁₂BrFO₂

-

Molecular Weight: 275.12 g/mol [2]

-

Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br) at m/z 274 and 276 [M]⁺.[1][2]

References

- Context: Provides the base protocol for the methyl ester analog using SOCl₂, adapted here for the ethyl ester.

- Context: Verification of the existence and properties of the specific ester class.

-